molecular formula C10H15N3O B7856717 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B7856717
M. Wt: 193.25 g/mol
InChI Key: BZOXKNRWLXHQEH-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,3,4-oxadiazole moiety substituted with a cyclopropyl group. Its molecular formula is C${10}$H${15}$N$_{3}$O, with a molecular weight of 193.25 g/mol and a purity >95% . The compound is of interest in medicinal chemistry due to the oxadiazole group's role in enhancing metabolic stability and receptor binding, while the cyclopropyl substituent contributes to lipophilicity and steric effects .

Properties

IUPAC Name

2-cyclopropyl-5-piperidin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-13-12-9(14-10)7-3-4-7/h7-8,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOXKNRWLXHQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

A halogenated oxadiazole precursor (e.g., 2-chloro-5-cyclopropyl-1,3,4-oxadiazole) reacts with piperidine in dimethylformamide (DMF) at 120°C for 24 hours. This method is less favored due to byproduct formation.

Reductive Amination

Piperidine-3-carbaldehyde is condensed with 5-cyclopropyl-1,3,4-oxadiazole-2-amine using sodium cyanoborohydride (NaBH₃CN) in methanol. Limited to laboratories due to moderate yields (~50%).

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
Hydrazide CyclizationPOCl₃, SOCl₂Reflux, 6–8 h~60–70%Cost-effectiveRequires harsh dehydrating agents
Imidazolide CouplingCDI, Toluene80°C, 12 h~65–75%High regioselectivityMulti-step synthesis
Lewis Acid CatalysisTMSOTf, NMM0–5°C, 4 h~70–75%Scalable, mild conditionsExpensive catalysts
Nucleophilic SubstitutionDMF, Piperidine120°C, 24 h~40–50%Simple setupLow yield, byproducts

Optimization and Scale-Up Considerations

  • Catalyst Recycling: TMSOTf in the Lewis acid method can be recovered via distillation, reducing costs.

  • Green Chemistry: Replacing POCl₃ with polymer-supported reagents improves safety in the hydrazide route.

  • Continuous Flow: The imidazolide method benefits from flow chemistry to enhance reaction control and yield.

Characterization and Quality Control

  • NMR Spectroscopy: ¹H NMR (CDCl₃) shows characteristic peaks for the cyclopropyl group (δ 0.8–1.2 ppm) and oxadiazole-proximal piperidine protons (δ 3.2–3.7 ppm).

  • HPLC Purity: >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 193.25 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions often involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has shown potential in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group’s rigidity and lipophilicity enhance binding to sterically constrained receptors (e.g., 5-HT$_{1A}$) compared to flexible ethyl groups .
  • Heterocycle Electronic Effects : Oxadiazoles offer metabolic stability, while thiadiazoles may improve membrane permeability due to sulfur’s polarizability .
  • Positional Isomerism : 3-Substituted piperidines often show superior CNS activity, whereas 4-substituted analogs may target peripheral enzymes .

Biological Activity

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1,3,4-oxadiazole moiety. The presence of the cyclopropyl group in the oxadiazole is significant for its biological activity. The molecular formula is C10H12N4OC_{10}H_{12}N_4O with a CAS number of 1105189-71-6.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities, including:

  • Antimicrobial : Exhibiting activity against various bacterial strains.
  • Anticancer : Showing cytotoxic effects on tumor cell lines.
  • Antiparasitic : Potential efficacy against malaria parasites.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong against Salmonella typhi
AnticancerIC50 values around 92.4 µM against multiple cancer lines
AntiparasiticEC50 values < 0.1 µM against Plasmodium falciparum

Structure-Activity Relationships (SAR)

The SAR studies for oxadiazole derivatives reveal that modifications to the piperidine ring and the oxadiazole structure significantly influence biological activity. For instance:

  • Substituents on Piperidine : Methyl substitutions at different positions lead to varied potencies. A methyl group at the 4-position showed enhanced activity compared to the 3-position .
  • Oxadiazole Variants : Changing the oxadiazole configuration can drastically alter activity levels, indicating that electronic and steric factors are crucial for interaction with biological targets .

Case Studies and Research Findings

Several studies have highlighted the potential of compounds similar to 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine:

  • Antimalarial Activity : A study demonstrated that derivatives with similar oxadiazole structures exhibited potent antimalarial effects with EC50 values as low as 0.019 µM. The structural modifications were essential in enhancing efficacy against P. falciparum .
  • Cytotoxicity Against Cancer Cells : Research involving various substituted oxadiazoles showed significant cytotoxicity against human cancer cell lines (e.g., HeLa, CaCo-2) with IC50 values ranging from 0.63 to 92.4 µM, depending on the specific structural modifications .
  • Inhibitory Potency : Compounds bearing oxadiazole moieties have been shown to inhibit key enzymes such as acetylcholinesterase and urease, which are important in various therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : The synthesis typically involves cyclocondensation of cyclopropanecarboxylic acid hydrazide with a piperidine-containing precursor. Key steps include protecting the piperidine nitrogen to prevent unwanted side reactions during oxadiazole ring formation . Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents to enhance yield and purity. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .

Q. How is the structural integrity of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine validated post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify cyclopropyl proton splitting patterns (δ ~0.5–1.5 ppm) and oxadiazole ring protons (δ ~8.0–9.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 232.12) .
  • X-ray crystallography : For unambiguous assignment, single-crystal X-ray diffraction data can resolve bond angles and torsional strain in the cyclopropyl-oxadiazole moiety .

Q. What in vitro assays are recommended for initial screening of bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or monoamine oxidase) due to structural similarities to known bioactive oxadiazole-piperidine hybrids . Use fluorometric or colorimetric readouts (e.g., Ellman’s method for cholinesterase). For receptor binding, radioligand displacement assays (e.g., 5-HT2A_{2A} or D2_2 receptors) at concentrations of 1–100 µM can identify affinity trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents on the piperidine ring (e.g., methyl, fluorine) or modify the oxadiazole’s cyclopropyl group (e.g., isopropyl, trifluoromethyl) .
  • Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays (human/rat) and permeability using Caco-2 monolayers .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., serotonin receptors) using crystallographic data from homologous compounds .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer :

  • Orthogonal validation : Replicate key findings using independent methods (e.g., SPR for binding affinity if radioligand assays show variability) .
  • Buffer optimization : Adjust assay conditions (pH, ionic strength) to mimic physiological environments. For example, use ammonium acetate buffer (pH 6.5) to stabilize protein-ligand interactions .
  • Data normalization : Include reference compounds (e.g., risperidone for 5-HT2A_{2A} assays) to calibrate inter-assay variability .

Q. How can regioselectivity challenges during oxadiazole ring formation be addressed?

  • Methodological Answer :

  • Protecting group strategy : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen, directing cyclocondensation to the desired position .
  • Catalytic additives : Employ Lewis acids (e.g., ZnCl2_2) to enhance reaction specificity for 1,3,4-oxadiazole over 1,2,4-isomers .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) to suppress side-product formation .

Q. What analytical techniques are critical for detecting degradation products under stability testing?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base).
  • HPLC-MS analysis : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products. Identify fragments via MS/MS .
  • Kinetic modeling : Calculate degradation rate constants (k) at varying pH/temperature to predict shelf-life .

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